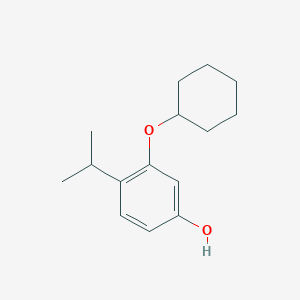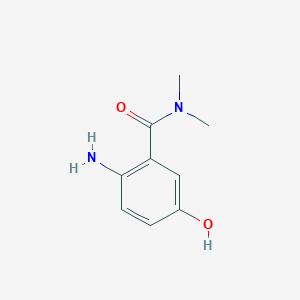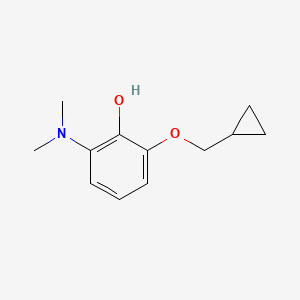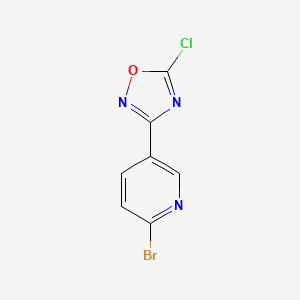
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring and pyridine moiety in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with a suitable nitrile oxide precursor under controlled conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxadiazole N-oxides .
科学的研究の応用
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of 2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . Additionally, the pyridine moiety can participate in π-π stacking interactions and coordinate with metal ions, influencing the compound’s activity and selectivity .
類似化合物との比較
Similar Compounds
2-Bromo-5-chloropyridine: A precursor in the synthesis of 2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine.
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to the combination of the bromine, chlorine, oxadiazole, and pyridine moieties in its structure. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C7H3BrClN3O |
|---|---|
分子量 |
260.47 g/mol |
IUPAC名 |
3-(6-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-2-1-4(3-10-5)6-11-7(9)13-12-6/h1-3H |
InChIキー |
MMNVEXULBLQNNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=NOC(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


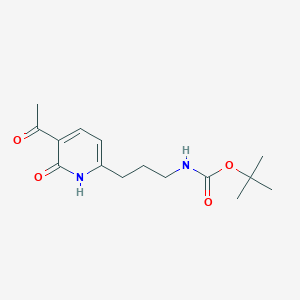
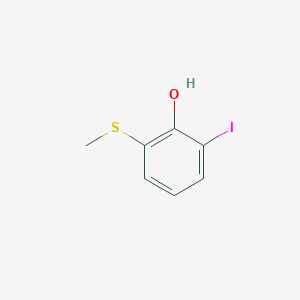
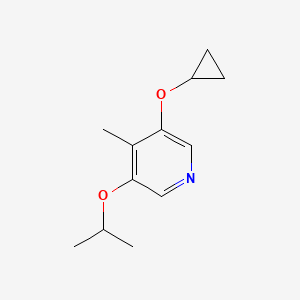
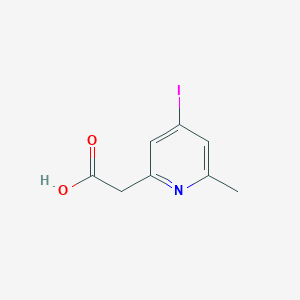
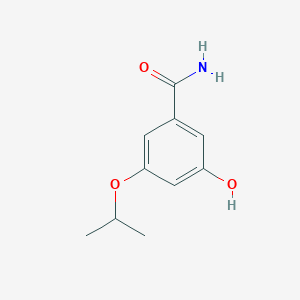
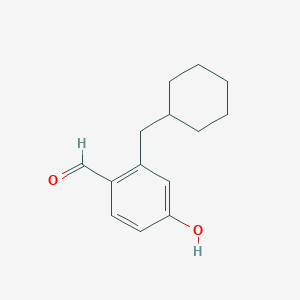

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
